4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine
Overview
Description
The compound “3-Methoxy-5-(trifluoromethyl)benzyl alcohol” is a laboratory chemical . It’s not recommended for food, drug, pesticide or biocidal product use .
Physical And Chemical Properties Analysis
The compound “3-Methoxy-5-(trifluoromethyl)benzyl alcohol” has a density of 1.565 g/mL at 25 °C . The related compound “2-(Trifluoromethyl)benzyl bromide” has a melting point of 34-35 °C, a boiling point of 72 °C (7.5 mmHg), and a density of 1.571 g/mL at 25 °C .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The research by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution reactions involving piperidine derivatives, providing insights into the reaction mechanisms and kinetics. This study is significant for understanding the chemical properties and reactions of piperidine derivatives, including those related to "4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine" (Pietra & Vitali, 1972).
Prokinetic Agents in Gastrointestinal Motility Disorders
Cisapride, a prokinetic agent facilitating gastrointestinal motility, is chemically related to metoclopramide but with distinct properties, highlighting the therapeutic potential of piperidine derivatives in treating gastrointestinal disorders (Wiseman & Faulds, 1994).
Antimicrobial Properties of Benzofuran Derivatives
The antimicrobial applications of benzofuran derivatives, with potential relevance to "4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine," are reviewed by Hiremathad et al. (2015). This highlights the compound's potential as a pharmacophore in developing new antimicrobial agents (Hiremathad et al., 2015).
Pharmacological Properties of Metoclopramide
The review by Pinder et al. (2012) on metoclopramide, a benzamide derivative with gastrointestinal motility-enhancing properties, may offer insights into similar pharmacological applications of piperidine derivatives, including "4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine" (Pinder et al., 2012).
Copper Catalyst Systems in C-N Bond Forming Cross-Coupling Reactions
The review by Kantam et al. (2013) on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, including aryl halides and arylboronic acids, could be relevant to the synthesis and applications of "4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine." This research underscores the compound's potential in the field of organic synthesis (Kantam et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-19-13-8-11(6-10-2-4-18-5-3-10)7-12(9-13)14(15,16)17/h7-10,18H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSOTECPELWSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464538 | |
Record name | 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine | |
CAS RN |
794500-99-5 | |
Record name | 4-[[3-Methoxy-5-(trifluoromethyl)phenyl]methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794500-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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